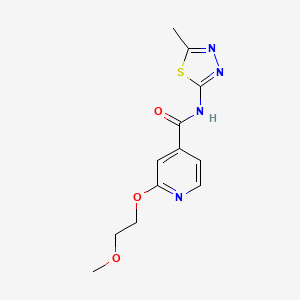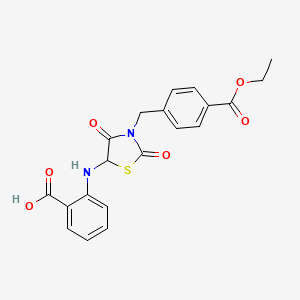
N,N-dimethyl-5-(4-(phenylsulfonyl)piperazin-1-yl)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-5-(4-(phenylsulfonyl)piperazin-1-yl)pyridazin-3-amine is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridazinamines and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Modes of Action of Pyridazinone Herbicides
Pyridazinone compounds, including those with substituted structures, have been studied for their herbicidal action, particularly in inhibiting photosynthesis and the Hill reaction in plants. These effects account for their phytotoxicity, offering a mechanism for weed control in agricultural settings. An experimental herbicide, derived from pyrazon with additional biological properties such as resistance to metabolic detoxication in plants and interference with chloroplast development, represents the application of such compounds in developing more effective herbicides (Hilton et al., 1969).
Antimicrobial and Antimalarial Activities
Compounds containing the piperazine ring and imidazo[1,2-b]pyridazine moiety, similar in structure to the queried compound, have been synthesized and shown to possess significant in vitro antimicrobial activity against a variety of bacteria, as well as antifungal and antimalarial properties. This indicates potential pharmaceutical applications, particularly in developing new antimicrobial and antimalarial agents (Bhatt et al., 2016).
Synthesis of Pharmaceutically Relevant Compounds
The Brønsted acid-mediated cyclization–dehydrosulfonylation/reduction sequences offer an efficient synthetic approach to pharmaceutically useful compounds, including pyridopyrazines or pyrazinoisoquinolines. These methods expand the toolkit for synthesizing derivatives with potential applications in drug development, showcasing the versatility of reactions involving piperazine and pyridazinone structures (Rao & Ramanathan, 2017).
Development of Atypical Antipsychotic Agents
The structure-activity relationship of (piperazin-1-yl-phenyl)-arylsulfonamides, a novel series of non-nucleoside HIV-1 reverse transcriptase inhibitors, indicates the potential of these compounds in developing treatments for HIV. This research underscores the pharmaceutical applications of compounds structurally related to the queried molecule, especially in treating viral infections (Romero et al., 1994).
Novel Atypical Antipsychotic Agents
Synthesis and structure-activity relationship (SAR) studies of (piperazin-1-yl-phenyl)-arylsulfonamides have identified compounds with high affinities for serotonin receptors, suggesting their potential as atypical antipsychotic agents. These findings highlight the application of such compounds in developing new therapies for psychiatric disorders (Park et al., 2010).
Mechanism of Action
Target of Action
This compound belongs to a class of organic compounds known as n-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .
Biochemical Pathways
N-arylpiperazines are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway modulations are dependent on the specific targets of the compound and the cellular context.
properties
IUPAC Name |
5-[4-(benzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-19(2)16-12-14(13-17-18-16)20-8-10-21(11-9-20)24(22,23)15-6-4-3-5-7-15/h3-7,12-13H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIBCUQRERNXPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

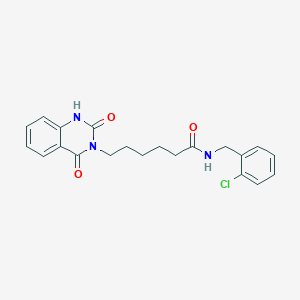
![4-methyl-2-(5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B3009892.png)
![Ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate](/img/structure/B3009894.png)


![ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B3009897.png)

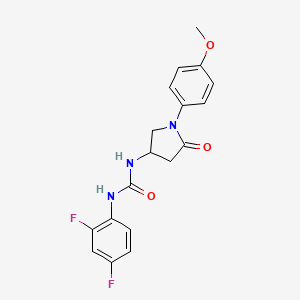
![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3009901.png)
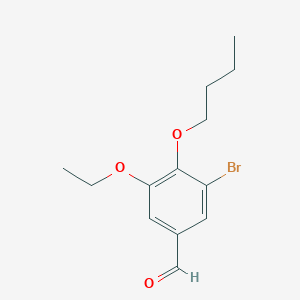
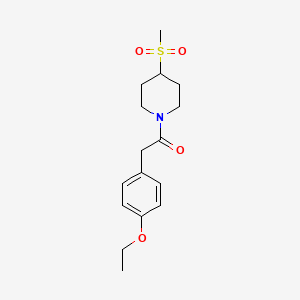
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B3009905.png)
